2-(6-bromo-3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide
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Overview
Description
2-(6-bromo-3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Acylation: The acetamide moiety is introduced through acylation reactions, often using acetic anhydride or acetyl chloride.
Coupling with Dimethoxyphenyl Group: The final step involves coupling the quinazolinone derivative with the 3,4-dimethoxyphenyl group, which can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core, potentially converting them to alcohols.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for the development of anti-cancer, anti-inflammatory, and antimicrobial agents.
Biological Studies: Used in studies to understand the interaction of quinazolinone derivatives with biological targets.
Chemical Biology: Employed as a probe to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: Potential use in the synthesis of advanced materials and as intermediates in organic synthesis.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with enzymes and receptors, modulating their activity. The bromine atom and the dimethoxyphenyl group may enhance binding affinity and selectivity towards specific targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-chloro-3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide
- 2-(6-fluoro-3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide
Uniqueness
The presence of the bromine atom at the 6-position and the 3,4-dimethoxyphenyl group distinguishes this compound from its analogs. These substituents can significantly influence the compound’s biological activity, solubility, and overall pharmacokinetic properties.
Properties
Molecular Formula |
C24H26BrN3O5 |
---|---|
Molecular Weight |
516.4 g/mol |
IUPAC Name |
2-(6-bromo-3-cyclohexyl-2,4-dioxoquinazolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H26BrN3O5/c1-32-20-11-9-16(13-21(20)33-2)26-22(29)14-27-19-10-8-15(25)12-18(19)23(30)28(24(27)31)17-6-4-3-5-7-17/h8-13,17H,3-7,14H2,1-2H3,(H,26,29) |
InChI Key |
BZOBEHWVSCPEDW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)Br)C(=O)N(C2=O)C4CCCCC4)OC |
Origin of Product |
United States |
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